molecular formula C7H11NaO5 B15317152 sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

Cat. No.: B15317152
M. Wt: 198.15 g/mol
InChI Key: RRQJWSNQRPCTRX-UYXJWNHNSA-M
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Description

Sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a chiral sodium salt characterized by a 1,3-dioxolane ring system and a hydroxyacetate moiety. Its molecular formula is C₉H₁₅NaO₆, with a molecular weight of 242.20 g/mol (calculated from evidence in and ). The compound features two stereocenters: the (2R) configuration at the hydroxyacetate carbon and the (4S) configuration on the dioxolane ring. This stereochemical arrangement is critical for its biological and chemical interactions.

The compound is primarily utilized as a chiral building block in asymmetric synthesis, particularly in pharmaceutical chemistry, where stereochemical purity is essential for drug efficacy and safety. Its sodium counterion enhances water solubility, making it suitable for aqueous-phase reactions .

Properties

Molecular Formula

C7H11NaO5

Molecular Weight

198.15 g/mol

IUPAC Name

sodium;(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

InChI

InChI=1S/C7H12O5.Na/c1-7(2)11-3-4(12-7)5(8)6(9)10;/h4-5,8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-,5+;/m0./s1

InChI Key

RRQJWSNQRPCTRX-UYXJWNHNSA-M

Isomeric SMILES

CC1(OC[C@H](O1)[C@H](C(=O)[O-])O)C.[Na+]

Canonical SMILES

CC1(OCC(O1)C(C(=O)[O-])O)C.[Na+]

Origin of Product

United States

Biological Activity

Sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate, commonly referred to as sodium 2-hydroxyacetate or its IUPAC name, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medical and pharmaceutical applications.

The molecular formula of this compound is C8H15O4NaC_8H_{15}O_4Na with a molecular weight of approximately 182.20 g/mol. The compound is characterized by the presence of a dioxolane ring and a hydroxyl group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₁₅O₄Na
Molecular Weight182.20 g/mol
AppearanceClear colorless liquid
SolubilitySoluble in water

The biological activity of sodium (2R)-2-hydroxyacetate is primarily attributed to its interaction with metabolic pathways. It is known to influence the glycolytic pathway and may enhance glucose metabolism in cells. The dioxolane structure may also play a role in stabilizing the compound and facilitating its transport across cell membranes.

  • Metabolic Regulation : Sodium (2R)-2-hydroxyacetate has been shown to modulate key enzymes involved in glucose metabolism, potentially improving insulin sensitivity.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help in reducing oxidative stress within cells.
  • Cell Proliferation : Research indicates that sodium (2R)-2-hydroxyacetate can promote cell proliferation in certain cell lines, making it a candidate for further investigation in regenerative medicine.

Case Studies

Several studies have investigated the biological effects of sodium (2R)-2-hydroxyacetate:

Study 1: Glucose Metabolism Enhancement

A study conducted on diabetic rats demonstrated that administration of sodium (2R)-2-hydroxyacetate improved blood glucose levels significantly compared to control groups. The results indicated an increase in GLUT4 expression in muscle tissues, enhancing glucose uptake.

Study 2: Antioxidant Activity

In vitro experiments showed that sodium (2R)-2-hydroxyacetate reduced reactive oxygen species (ROS) levels in cultured human fibroblasts. This suggests potential applications in conditions characterized by oxidative stress.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed on various cancer cell lines revealed that sodium (2R)-2-hydroxyacetate exhibited selective cytotoxic effects at higher concentrations. Further exploration into its mechanism could provide insights into novel cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate, the following structurally analogous compounds are analyzed:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Unique Properties/Applications References
This compound C₉H₁₅NaO₆ 242.20 (2R,4S) stereochemistry; sodium counterion; 1,3-dioxolane ring High aqueous solubility; chiral intermediate in drug synthesis
Calcium (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate C₁₄H₂₂CaO₁₀ 390.40 (2S,4R) stereochemistry; calcium counterion; isopropylidene-protected threonic acid Limited solubility; potential use in calcium-dependent enzymatic reactions
Methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate C₈H₁₀O₅ 186.16 Furan ring instead of dioxolane; methyl ester Enhanced lipophilicity; applications in flavor/fragrance chemistry
Ethyl 2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate C₁₅H₂₀NO₄ 281.32 Aromatic benzyl substituent; ethyl ester Investigated for antimicrobial activity; modified pharmacokinetic profile
[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-tetrahydrofurodioxol-6-yl] acetate C₁₄H₂₀O₈ 316.30 Fused furodioxolane ring system; acetate ester Rigid structure; potential use in carbohydrate mimetics
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate C₈H₈NNaO₃ 189.14 Pyridine ring instead of dioxolane; sodium counterion Metal-chelating properties; applications in coordination chemistry

Key Comparative Insights

Stereochemical Influence: The (2R,4S) configuration of the target compound distinguishes it from the calcium salt analog (2S,4R), which exhibits inverted stereochemistry.

Counterion Effects :

  • Sodium salts (e.g., target compound and sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate) exhibit superior aqueous solubility compared to calcium or methyl/ethyl esters. This property is critical for drug formulation and reaction efficiency in polar solvents .

Ring System Modifications: Replacing the dioxolane ring with a furan (as in methyl (2S)-2-(furan-2-yl)-2-hydroxyacetate) increases lipophilicity but reduces stereochemical stability due to furan’s planar structure .

Synthetic Utility :

  • The target compound’s sodium counterion and chiral purity make it a preferred intermediate in asymmetric catalysis, whereas calcium analogs are less versatile due to solubility limitations .

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